![molecular formula C11H19NO4 B567530 Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 1272412-69-7](/img/structure/B567530.png)

Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

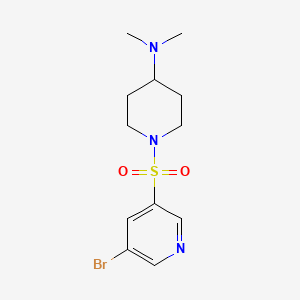

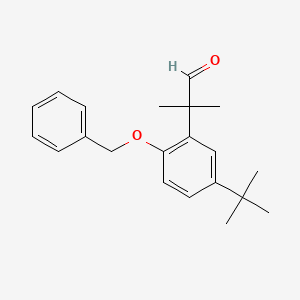

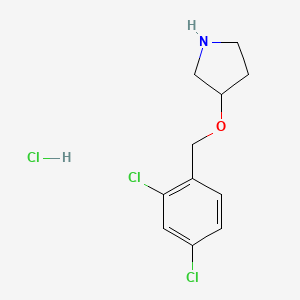

“Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate” is a heterocyclic organic compound . It is a unique chemical with a complex structure that makes it suitable for various applications, including drug synthesis, organic chemistry, and material science.

Molecular Structure Analysis

The molecular formula of “Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate” is C11H19NO4 . The InChI Key is LCPKAAHDEZYAQL-UHFFFAOYSA-N . The exact mass is 227.15200 .Physical And Chemical Properties Analysis

“Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate” has a molecular weight of 229.27 . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . The compound’s complexity is 281 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Efficient Synthetic Routes : Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for selective derivations and as a novel entry point into chemical spaces complementary to piperidine systems (Meyers et al., 2009). This highlights the compound's role as a versatile building block in organic synthesis.

Reagent for Protecting Groups : A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids, offering an efficient and racemization-free method for protecting amino acids and their esters (Rao et al., 2017).

Supramolecular Arrangements : Studies by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, closely related to the compound , discuss the relationship between molecular and crystal structures, emphasizing the role of substituents on supramolecular arrangements (Graus et al., 2010).

Potential Applications in Medicinal Chemistry

Enantioselective Synthesis : López et al. (2020) reported the catalytic and enantioselective preparation of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, demonstrating its significance as a key element in the synthesis of antiviral compounds such as ledipasvir (López et al., 2020).

Anticonvulsant Properties : Kamiński et al. (2008) explored the synthesis and pharmacological evaluation of N-phenylamino derivatives of azaspiro diones, uncovering compounds with promising anticonvulsant properties (Kamiński et al., 2008).

Utility in Advanced Organic Synthesis

- Molecular Structure Assignments : Research by Jakubowska et al. (2013) on 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one utilized NMR spectroscopy for the assignment of absolute configurations, illustrating the compound's role in detailed structural analysis (Jakubowska et al., 2013).

Propiedades

IUPAC Name |

tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-15-11(6-12)7-14-8-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOWHCUNUQTLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2(C1)COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719161 |

Source

|

| Record name | tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |

CAS RN |

1272412-69-7 |

Source

|

| Record name | tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)